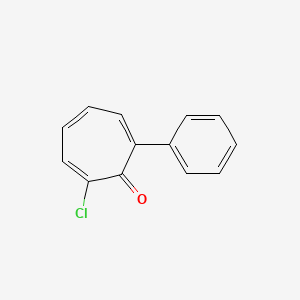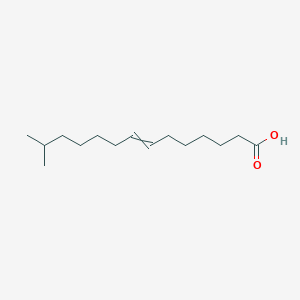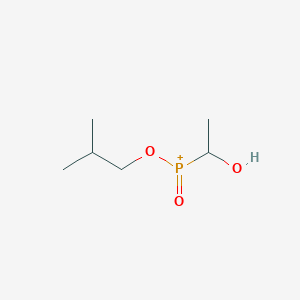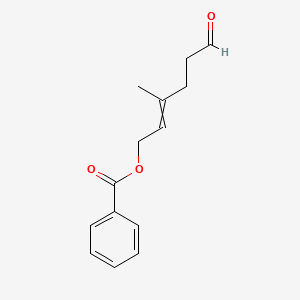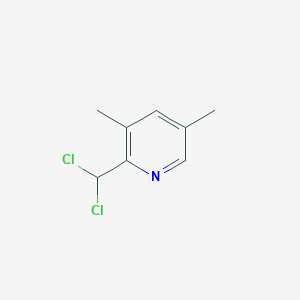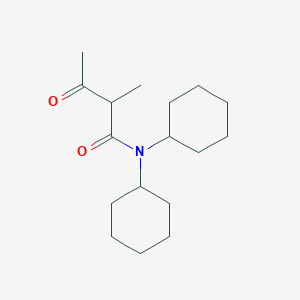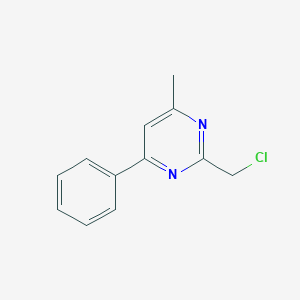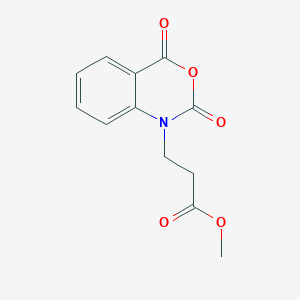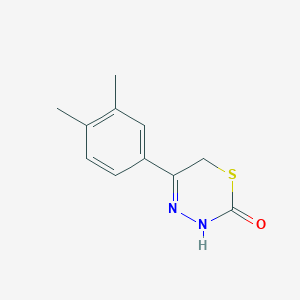
2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzyloxy group and a prop-1-en-1-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable benzoic acid derivative under acidic conditions.
Introduction of the Prop-1-en-1-yl Group: This step involves the alkylation of the benzene ring using a prop-1-en-1-yl halide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The prop-1-en-1-yl group can be oxidized to form a carboxylic acid.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the prop-1-en-1-yl group can undergo metabolic transformations. These interactions and transformations can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzene
- 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoate
- 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzamide
Uniqueness
2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid is unique due to the presence of both the benzyloxy and prop-1-en-1-yl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88466-25-5 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-phenylmethoxy-3-prop-1-enylbenzoic acid |
InChI |
InChI=1S/C17H16O3/c1-2-7-14-10-6-11-15(17(18)19)16(14)20-12-13-8-4-3-5-9-13/h2-11H,12H2,1H3,(H,18,19) |
InChI Key |
KAMHMZSHGUYPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(C(=CC=C1)C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


